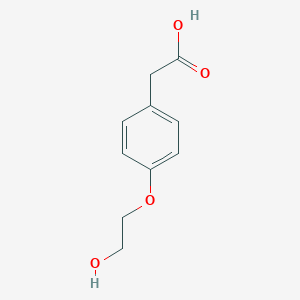

2-(4-Hydroxyethoxyphenyl)acetic acid

Description

Properties

CAS No. |

132004-29-6 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.2 g/mol |

IUPAC Name |

2-[4-(2-hydroxyethoxy)phenyl]acetic acid |

InChI |

InChI=1S/C10H12O4/c11-5-6-14-9-3-1-8(2-4-9)7-10(12)13/h1-4,11H,5-7H2,(H,12,13) |

InChI Key |

AXLDRNOVDUIWJR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(=O)O)OCCO |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OCCO |

Other CAS No. |

132004-29-6 |

Synonyms |

2-(4-hydroxyethoxyphenyl)acetic acid 4-HEPA-AcOH |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular features of selected analogs:

Key Observations:

Substituent Effects on Molecular Weight: Bromination (e.g., 3-bromo substitution in C₉H₉BrO₃) increases molecular weight significantly (+93 g/mol compared to non-halogenated analogs) . Alkyl chains (e.g., octyl in C₁₆H₂₄O₂) contribute to higher hydrophobicity and molecular weight .

Electronic and Steric Effects :

- Electron-withdrawing groups (e.g., -Br) enlarge C–C–C bond angles on the phenyl ring (121.5° for Br vs. 118.2° for -OCH₃), influencing reactivity .

- Methoxy groups (-OCH₃) exhibit electron-donating properties, enhancing resonance stabilization of the aromatic ring .

A. 2-(4-Hydroxy-3-methoxyphenyl)acetic acid :

- Safety : Classified as Acute Toxicity (Category 4, H302) and Skin Irritant (Category 2, H315). Requires handling in ventilated laboratories .

- Applications : Used in synthetic chemistry for drug intermediate research .

B. 2-(3-Bromo-4-methoxyphenyl)acetic acid :

- Crystal Structure : Forms centrosymmetric dimers via strong O–H···O hydrogen bonds (R₂²(8) motif). Melting point: 386.3–387.2 K .

- Applications : Key intermediate in natural product synthesis (e.g., Combretastatin A-4, Vancomycin analogs) .

C. 2-(4-Octylphenyl)acetic acid :

Preparation Methods

Friedel-Crafts Alkylation with Subsequent Functionalization

A foundational approach involves Friedel-Crafts alkylation to construct the phenylacetic acid backbone. In this method, ethylene glycol phenyl ether serves as the starting material. The hydroxyl group is protected (e.g., as an acetate ester) to prevent unwanted side reactions during alkylation.

For example, reacting ethylene glycol phenyl ether acetate with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃) at -5°C to 5°C yields a ketone intermediate. Bromination of this intermediate using N,N-dimethylformamide (DMF) or iodine as a catalyst introduces a bromine atom at the α-position. Subsequent hydrolysis under phase-transfer conditions (e.g., tetrabutylammonium bromide in NaOH) cleaves the acetate protective group, yielding the hydroxyethoxy moiety.

Key reaction parameters :

Cyanohydrin Hydrolysis Route

Adapting methods from 4-hydroxyphenylacetic acid synthesis, this route begins with benzyl phenyl ether . Chloromethylation using formaldehyde and HCl introduces a chloromethyl group at the para position. Substitution with an alkali metal cyanide (e.g., NaCN) forms 4-benzyloxyphenylacetonitrile, which is hydrolyzed under acidic conditions (HCl/H₂O) to 4-benzyloxyphenylacetic acid. Catalytic hydrogenation removes the benzyl group, yielding 4-hydroxyphenylacetic acid.

To introduce the hydroxyethoxy group, the phenolic hydroxyl is reacted with ethylene oxide or 2-chloroethanol under basic conditions. For instance, treating 4-hydroxyphenylacetic acid with ethylene oxide in NaOH/EtOH at 60°C for 6 hours achieves ethoxylation, followed by acidification to isolate the target compound.

Advantages :

-

Benzyl protection enhances intermediate crystallinity, simplifying purification.

-

Ethylene oxide gas enables quantitative ethoxylation without solvent.

Catalytic Systems and Process Optimization

Lewis Acid Catalysis in Friedel-Crafts Reactions

AlCl₃ remains the preferred Lewis acid for Friedel-Crafts acylation due to its cost-effectiveness and reactivity. However, its stoichiometric use generates significant waste. Recent advances employ zeolite-supported AlCl₃ or ionic liquids (e.g., [BMIM]Cl-AlCl₃) to enable catalyst recycling, reducing environmental impact.

Comparative performance :

| Catalyst | Yield (%) | Reaction Time (h) | Reusability |

|---|---|---|---|

| Anhydrous AlCl₃ | 78–82 | 3–6 | None |

| Zeolite-AlCl₃ | 75–80 | 4–7 | 5 cycles |

| [BMIM]Cl-AlCl₃ | 85–88 | 2–4 | 10 cycles |

Phase-Transfer Catalysis in Hydrolysis

Industrial-Scale Considerations

Solvent Selection and Recycling

Chlorinated solvents (e.g., dichloromethane) are widely used for their inertness and ease of removal. However, environmental regulations drive adoption of 2-methyltetrahydrofuran (2-MeTHF) as a biodegradable alternative. In bromination steps, replacing acetic acid with 2-MeTHF reduces corrosion risks and simplifies waste treatment.

Solvent performance :

| Solvent | Reaction Yield (%) | Boiling Point (°C) | Recyclability (%) |

|---|---|---|---|

| Dichloromethane | 88–90 | 40 | 70–75 |

| 2-MeTHF | 85–87 | 80 | 90–95 |

Byproduct Management

Benzyl chloride, a byproduct of benzyl group deprotection, is recovered and reused in benzyl ether synthesis, aligning with circular chemistry principles. Similarly, bromine residues from bromination are neutralized with sodium sulfite, generating NaBr for industrial applications.

Emerging Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.